molecular formula C20H15NO6 B2707468 4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate CAS No. 392235-73-3

4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate

Cat. No.: B2707468
CAS No.: 392235-73-3
M. Wt: 365.341
InChI Key: JJTAZEFFQYPUIE-UHFFFAOYSA-N
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Description

4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate is an organic compound with the molecular formula C20H15NO6 It is characterized by the presence of a nitrophenyl group and a phenoxyphenoxy moiety attached to an acetate group

Scientific Research Applications

4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for “4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate” is not available, 4-Nitrophenyl acetate, a related compound, is considered hazardous. It may intensify fire and cause an allergic skin reaction and serious eye damage .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate is known to interact with various enzymes and proteins. For instance, it has been used as a substrate in assays for esterase and lipase activity . The hydrolysis of 4-nitrophenyl acetate, a similar compound, releases p-nitrophenol , suggesting that this compound may undergo similar reactions.

Cellular Effects

Related compounds such as 4-nitrophenyl acetate have been shown to influence cell function

Molecular Mechanism

It is known that the compound can interact with enzymes such as esterases and lipases , but the exact nature of these interactions and their consequences at the molecular level are not clear.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, the compound has been shown to be involved in reactions such as the hydrolysis of esters

Metabolic Pathways

Related compounds such as phenolic compounds are known to be involved in various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate typically involves the esterification of 4-nitrophenol with 2-(3-phenoxyphenoxy)acetic acid. This reaction can be catalyzed by immobilized lipase in an organic solvent such as n-heptane. The reaction conditions often include a temperature of around 65°C and a reaction time of approximately 3 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes, but on a larger scale. The use of immobilized enzymes is advantageous in industrial settings due to their reusability and stability, which can enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed to yield 4-nitrophenol and 2-(3-phenoxyphenoxy)acetic acid.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a base such as sodium hydroxide or an acid like hydrochloric acid.

    Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Hydrolysis: Produces 4-nitrophenol and 2-(3-phenoxyphenoxy)acetic acid.

    Reduction: Produces 4-aminophenyl 2-(3-phenoxyphenoxy)acetate.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl acetate: Similar in structure but lacks the phenoxyphenoxy moiety.

    4-Nitrophenyl benzoate: Contains a benzoate group instead of the acetate group.

    4-Nitrophenyl chloroacetate: Contains a chloroacetate group instead of the phenoxyphenoxy moiety.

Uniqueness

4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate is unique due to the presence of both the nitrophenyl and phenoxyphenoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(4-nitrophenyl) 2-(3-phenoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO6/c22-20(27-17-11-9-15(10-12-17)21(23)24)14-25-18-7-4-8-19(13-18)26-16-5-2-1-3-6-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTAZEFFQYPUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)OCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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